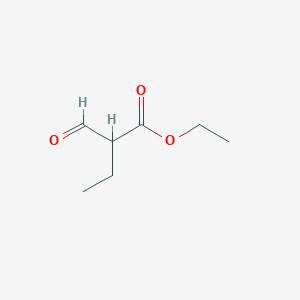
Ethyl 2-formylbutanoate
Vue d'ensemble
Description
Ethyl 2-formylbutanoate is an organic compound with the molecular formula C7H12O3 . It has an average mass of 144.168 Da and a monoisotopic mass of 144.078644 Da .
Synthesis Analysis
Ethyl 2-formylbutanoate can be synthesized through a process involving ethyl butyrate and formic acid ethyl ester . The reaction involves two stages. In the first stage, ethyl butyrate reacts with n-butyllithium and diisopropylamine in tetrahydrofuran and hexanes at temperatures between -75 and 0 degrees Celsius for approximately 1 hour . In the second stage, formic acid ethyl ester is added to the mixture in tetrahydrofuran and hexanes at temperatures between -75 and 20 degrees Celsius for approximately 3.4 hours . The yield of this synthesis process is approximately 55.1% .Propriétés
Numéro CAS |
36873-42-4 |
|---|---|
Nom du produit |
Ethyl 2-formylbutanoate |
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
ethyl 2-formylbutanoate |
InChI |
InChI=1S/C7H12O3/c1-3-6(5-8)7(9)10-4-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
CAPGOHOZIOVEOQ-UHFFFAOYSA-N |
SMILES |
CCC(C=O)C(=O)OCC |
SMILES canonique |
CCC(C=O)C(=O)OCC |
Autres numéros CAS |
36873-42-4 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


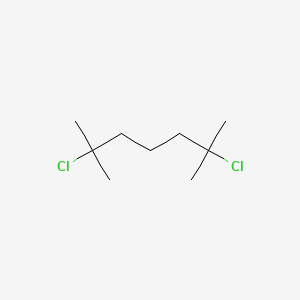
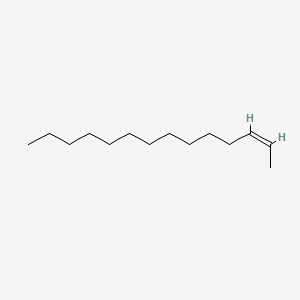
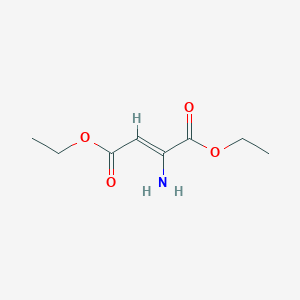
![9H-Pyrido[3,4-b]indole-6-carbonitrile](/img/structure/B3189885.png)
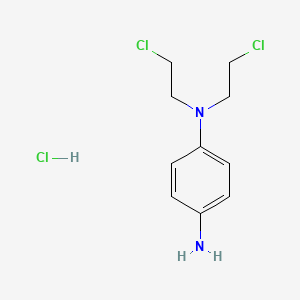
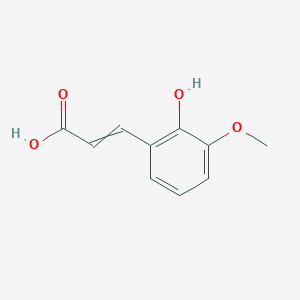
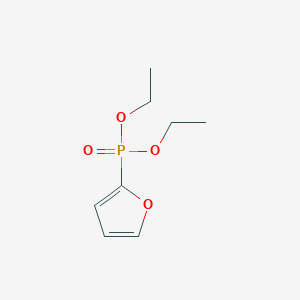
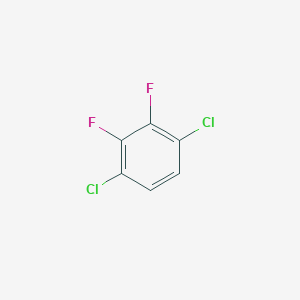
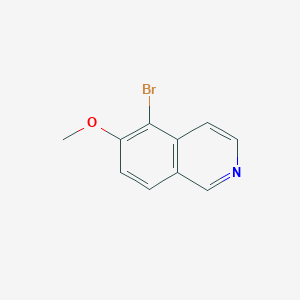
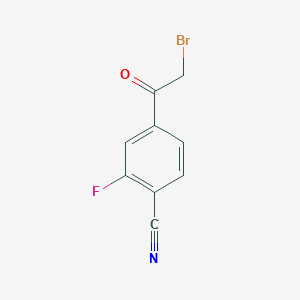
![2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B3189938.png)
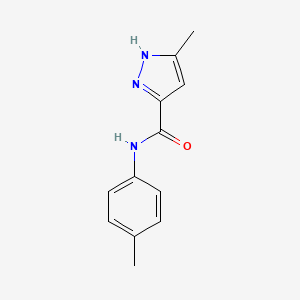
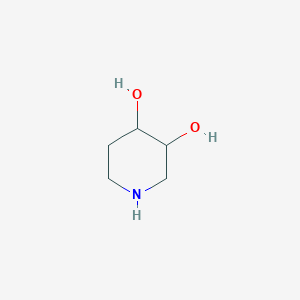
![Benzeneacetic acid, 3,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B3189942.png)